molecular formula C5H8N4 B3350874 4-hydrazinylpyridin-3-amine CAS No. 31481-86-4

4-hydrazinylpyridin-3-amine

Cat. No.: B3350874
CAS No.: 31481-86-4
M. Wt: 124.14 g/mol
InChI Key: HXBFNZZMGBRHMX-UHFFFAOYSA-N
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Description

4-Hydrazinylpyridin-3-amine is a valuable chemical building block featuring both a hydrazine and an amine functional group on a pyridine core. This structure makes it a versatile precursor in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. Its primary research application is in the synthesis of fused bicyclic systems like 1H -pyrazolo[3,4- b ]pyridines, a scaffold of significant interest in medicinal chemistry . These derivatives are extensively investigated for their diverse pharmacological activities, which include anticancer, antiviral, antifungal, and antidepressant effects . The compound's utility stems from the reactivity of its hydrazine group, which can undergo cyclization reactions with pyridine derivatives containing electrophilic groups (such as chloro, cyano, aldehyde, or ketone) at the C2 position . This reaction pathway is a fundamental method for building the pyrazole ring onto a pre-formed pyridine, a key strategy in pyrazolopyridine chemistry . As such, this compound serves as a crucial starting material for researchers developing novel therapeutic agents, kinase inhibitors, and agrochemicals . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-hydrazinylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-4-3-8-2-1-5(4)9-7/h1-3H,6-7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBFNZZMGBRHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310699
Record name 4-Hydrazinyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31481-86-4
Record name 4-Hydrazinyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31481-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinylpyridin-3-amine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 4-chloropyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures . Another approach involves the reduction of the corresponding diazonium salts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, hydrazones, and azo compounds .

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated that derivatives of 4-hydrazinylpyridin-3-amine exhibit potent antimicrobial properties. For instance, a study synthesized arylidene hydrazinyl derivatives based on pyrido[2,3-d]pyrimidin-4-one, which showed remarkable activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was enhanced by modifying electron-donating groups at specific positions on the pyrimidine core .

Table 1: Antimicrobial Activity of 4-Hydrazinyl Derivatives

CompoundTarget BacteriaActivity Level
6aStaphylococcus aureusHigh
6bEscherichia coliModerate
5aBacillus cereusHigh

Antimalarial Potential

The antimalarial potential of compounds related to this compound has also been explored. Research involving quinoline-pyrazolopyridine hybrids has shown promising results against Plasmodium falciparum, the causative agent of malaria. The synthesized compounds were evaluated for their efficacy in both in vitro and in vivo settings, with some analogues demonstrating significant suppressive effects on malaria infection in animal models .

Table 2: Antimalarial Activity of Quinoline-Pyrazolopyridine Derivatives

CompoundIn Vitro IC50 (µM)In Vivo Efficacy
5p0.5Effective
7q1.2Moderate

Anticancer Research

The anticancer properties of hydrazinyl derivatives are gaining attention, particularly for their ability to target multiple cancer pathways. A study highlighted the synthesis of 3-amino-1,2,4-triazole derivatives that included hydrazinyl groups. These compounds were evaluated for their anticancer activity against various cancer cell lines, showing significant inhibition of tumor growth and induction of apoptosis .

Case Study: Anticancer Efficacy

In a controlled study, a series of hydrazinyl-substituted triazoles were tested against breast cancer cells (MCF-7). Results indicated that certain derivatives led to over a 70% reduction in cell viability at concentrations as low as 10 µM, showcasing their potential as effective anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-hydrazinylpyridin-3-amine with structurally related pyridine derivatives, focusing on molecular features, substituents, and physical properties:

Compound Name Molecular Formula Substituents Melting Point (°C) Molecular Weight Key Applications References
This compound C₅H₈N₄ -NH-NH₂ (4-position), -NH₂ (3-position) Not reported 124.14 Drug intermediates, coordination chemistry Inferred
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₁H₁₆ClN₃ -Cl, -NH₂, substituted phenyl groups 268–287 466–545 Anticancer agents, kinase inhibitors
4-Methyl-3-nitropyridin-2-amine C₆H₇N₃O₂ -NO₂ (3-position), -CH₃ (4-position) Not reported 153.14 Agrochemicals, dyes
4-(Dimethylamino)pyridine (DMAP) C₇H₁₀N₂ -N(CH₃)₂ (4-position) 104–107 122.17 Catalysis (acyl transfer reactions)
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine C₁₃H₉FN₆ -F, fused pyrido-pyrimidine core Not reported 268.25 Kinase inhibitors, anticancer research
Key Observations:
  • Substituent Effects: The hydrazine group in this compound enhances nucleophilicity compared to electron-withdrawing groups (e.g., -NO₂ in 4-methyl-3-nitropyridin-2-amine) . This makes it more reactive in condensation and coordination reactions.
  • Thermal Stability : Compounds with bulky substituents (e.g., substituted phenyl groups in ) exhibit higher melting points (268–287°C) due to increased molecular rigidity .

Biological Activity

4-Hydrazinylpyridin-3-amine is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article summarizes the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C5H7N5C_5H_7N_5, features a hydrazine functional group attached to a pyridine ring. This structural motif contributes to its biological properties, enabling interactions with various biological targets.

Antimicrobial Activity

Synthesis and Testing

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a series of hydrazinyl pyrido[2,3-d]pyrimidin-4-one analogues were synthesized and tested against several microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that these compounds exhibited notable antimicrobial activity, with some derivatives demonstrating higher efficacy than standard antibiotics such as ampicillin and vancomycin .

Data Summary

CompoundMicrobial StrainInhibition Zone (mm)Reference Drug Comparison
6aStaphylococcus aureus25Higher than Ampicillin
6bEscherichia coli20Comparable to Vancomycin
12Candida albicans22Higher than standard drugs

Anti-inflammatory Activity

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study evaluated several pyrimidine derivatives for their COX-1 and COX-2 inhibitory activities, revealing that compounds containing the hydrazinyl group significantly reduced prostaglandin E2 production, a key mediator in inflammation .

Case Study

In a carrageenan-induced paw edema model, derivatives of this compound demonstrated effective anti-inflammatory properties comparable to indomethacin, a commonly used anti-inflammatory drug. The effective doses (ED50) for these compounds were calculated, showing promising results for future therapeutic applications.

CompoundED50 (µM)Comparison DrugComparison ED50 (µM)
3b8.23Indomethacin9.17
4d7.50Celecoxib0.04

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups on the pyridine ring enhances both antimicrobial and anti-inflammatory activities. Modifications at specific positions of the hydrazinyl group also influence the potency of these compounds against various biological targets .

Q & A

Q. What are the established synthetic routes for 4-hydrazinylpyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalizing pyridine derivatives and introducing hydrazine groups via nucleophilic substitution or coupling reactions. Key steps include:

  • Step 1: Starting with pyridine precursors (e.g., 3-aminopyridine), introduce protective groups to avoid side reactions.
  • Step 2: Hydrazine incorporation via refluxing in polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres .
  • Step 3: Purification using column chromatography or recrystallization to isolate the product .

Critical Factors:

  • Temperature: Reactions often proceed at 80–110°C; higher temperatures may degrade sensitive hydrazine groups.
  • Catalysts: Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems .
  • Solvent Choice: Dichloromethane or toluene minimizes byproduct formation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm hydrogen environments and carbon frameworks. For example, pyridine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns (e.g., chlorine isotopes if present) .
  • HPLC: Assesses purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .

Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrazinyl group.
  • Solubility Considerations: Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in drug-target interactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazinyl group often acts as a hydrogen-bond donor .
  • Molecular Dynamics (MD): Simulate binding to biological targets (e.g., kinases) using software like GROMACS. Parameterize force fields using crystallographic data from related pyridine derivatives .

Validation: Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values from kinase inhibition assays .

Q. How do structural modifications (e.g., deuterated analogs or piperidine substitutions) alter the compound’s pharmacokinetic profile?

Methodological Answer:

  • Deuterated Analogs: Synthesize using deuterated solvents (e.g., D₂O) to enhance metabolic stability. Monitor deuterium incorporation via MS .
  • Piperidine Substitutions: Replace the pyridine ring with piperidine to improve lipophilicity. Assess bioavailability using Caco-2 cell permeability assays .

Case Study: Piperidine-substituted analogs showed 2-fold higher blood-brain barrier penetration in rodent models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimalarial vs. kinase inhibition)?

Methodological Answer:

  • Dose-Response Analysis: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.
  • Target Profiling: Use kinome-wide screening platforms (e.g., Eurofins KinaseProfiler) to distinguish primary targets .
  • Data Normalization: Control for assay variability (e.g., cell line viability, ATP concentration) using standardized protocols .

Example: Discrepancies in antimalarial activity were traced to differences in parasite strain sensitivity .

Q. How can reaction optimization frameworks (e.g., LabMate.AI ) improve synthetic efficiency?

Methodological Answer:

  • Parameter Screening: Use machine learning to iteratively test solvent, catalyst, and temperature combinations.
  • Yield Prediction: Train models on historical data from analogous pyridine syntheses (e.g., Ugi reactions) .
  • Real-Time Monitoring: Integrate inline NMR or IR spectroscopy to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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